molecular formula C19H18N2OS B5199670 N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide

N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide

Cat. No.: B5199670
M. Wt: 322.4 g/mol
InChI Key: DVLQEGUBZZHIOF-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide is an organic compound that belongs to the class of acetamides It features a quinoline ring, a phenylethyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide typically involves the reaction of 2-quinolinethiol with 1-phenylethylamine in the presence of an acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The quinoline ring may play a crucial role in binding to these targets, while the sulfanylacetamide moiety could be involved in modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide is unique due to its specific combination of a quinoline ring, phenylethyl group, and sulfanylacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14(15-7-3-2-4-8-15)20-18(22)13-23-19-12-11-16-9-5-6-10-17(16)21-19/h2-12,14H,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLQEGUBZZHIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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